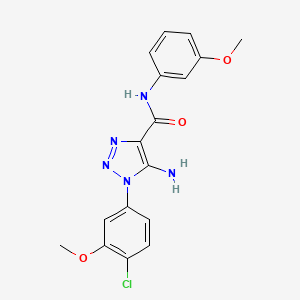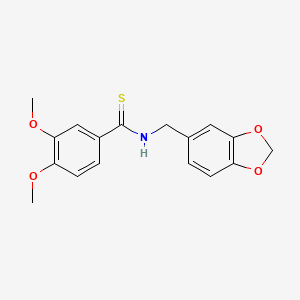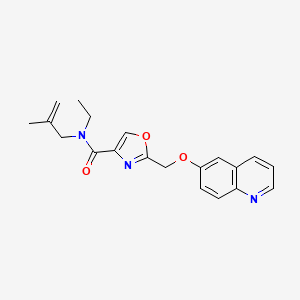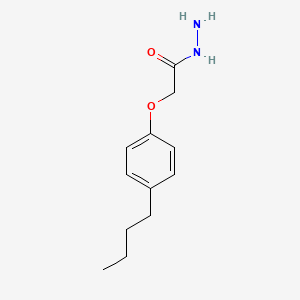![molecular formula C29H24N6O3S B5084105 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea](/img/structure/B5084105.png)
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a pyridinyl group, and a diphenylpyrimidinyl moiety. Its multifaceted structure allows it to participate in various chemical reactions and exhibit a range of biological activities.
Preparation Methods
The synthesis of 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzyl(pyridin-2-yl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with pyridin-2-ylamine in the presence of a base such as sodium hydroxide to form benzyl(pyridin-2-yl)amine. This intermediate is then reacted with sulfamoyl chloride to yield benzyl(pyridin-2-yl)sulfamoyl.
Coupling with 4,6-Diphenylpyrimidin-2-yl Isocyanate: The benzyl(pyridin-2-yl)sulfamoyl intermediate is then coupled with 4,6-diphenylpyrimidin-2-yl isocyanate under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool in biochemical studies.
Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea can be compared with other similar compounds, such as:
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which can affect its reactivity and biological activity.
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)carbamate: The carbamate analog exhibits different chemical properties and may have distinct biological activities.
1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)amide: This amide derivative can be used to study the effects of amide versus urea linkages on compound activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O3S/c36-29(34-39(37,38)35(27-18-10-11-19-30-27)21-22-12-4-1-5-13-22)33-28-31-25(23-14-6-2-7-15-23)20-26(32-28)24-16-8-3-9-17-24/h1-20H,21H2,(H2,31,32,33,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZEWDLKMDFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5084032.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![Ethyl 4-methyl-2-(4-methylbenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B5084069.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone](/img/structure/B5084101.png)


